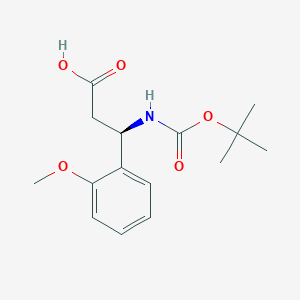

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid

説明

®-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of a methoxyphenyl group adds to its versatility in various chemical transformations.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-amino-3-(2-methoxyphenyl)propanoic acid and tert-butyl chloroformate.

Protection of Amine Group: The amine group of ®-3-amino-3-(2-methoxyphenyl)propanoic acid is protected using tert-butyl chloroformate in the presence of a base like triethylamine. This reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures (0-5°C) to prevent side reactions.

Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain pure ®-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

化学反応の分析

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.

Substitution Reactions: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxyphenyl moiety.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Deprotection: ®-3-amino-3-(2-methoxyphenyl)propanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the methoxyphenyl group.

Reduction: Reduced derivatives of the methoxyphenyl group.

科学的研究の応用

Chemistry

In organic chemistry, ®-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acids and peptides. Its protected amine group allows for selective deprotection and subsequent functionalization.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs. Its structure can be modified to create analogs with potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In the chemical industry, ®-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid is used in the production of fine chemicals and as a building block for more complex molecules.

作用機序

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The Boc group can be selectively removed to reveal the active amine, which can then participate in further biochemical reactions.

類似化合物との比較

Similar Compounds

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid: The enantiomer of the compound , with similar chemical properties but different biological activities.

®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid: A similar compound with the methoxy group in a different position on the phenyl ring.

®-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid: A compound with a hydroxy group instead of a methoxy group, leading to different reactivity and applications.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid is unique due to its specific combination of functional groups and chiral center. This combination allows for selective reactions and applications in various fields, making it a versatile and valuable compound in scientific research and industrial applications.

生物活性

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid, also known by its CAS number 500788-85-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C15H21NO5

- Molecular Weight : 295.33 g/mol

- CAS Number : 500788-85-2

The biological activity of this compound is primarily attributed to its role as a building block in the synthesis of bioactive compounds. Its structure allows for interactions with various biological targets, including enzymes and receptors involved in inflammatory and immune responses.

Biological Activities

-

Anti-inflammatory Properties

- Research indicates that derivatives of propanoic acid, including this compound, exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) .

-

Cytokine Modulation

- The compound has been tested for its ability to modulate cytokine release. For instance, it has been observed to decrease TNF-α production by approximately 44–60% at higher concentrations, suggesting a potential therapeutic application in inflammatory diseases . Additionally, it influences the levels of IL-10, which is crucial for anti-inflammatory responses.

- Antiproliferative Activity

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

| Study | Findings |

|---|---|

| Study 1 | Showed significant inhibition of TNF-α and IL-6 in PBMCs at concentrations above 50 µg/mL. |

| Study 2 | Demonstrated antiproliferative effects on cancer cell lines with IC50 values indicating moderate potency. |

| Study 3 | Evaluated the compound's ability to modulate immune responses, highlighting its potential in treating autoimmune diseases. |

Safety and Toxicology

Toxicity assessments indicate that this compound exhibits low toxicity at therapeutic doses, with cell viability remaining above 90% in treated cultures . This safety profile is encouraging for further development as a therapeutic agent.

特性

IUPAC Name |

(3R)-3-(2-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(9-13(17)18)10-7-5-6-8-12(10)20-4/h5-8,11H,9H2,1-4H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVHHPNRENCUJY-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375895 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500788-85-2 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。